molecular formula C7H8ClNO2 B146245 1-(Carboxymethyl)pyridinium chloride CAS No. 6266-23-5

1-(Carboxymethyl)pyridinium chloride

Cat. No.: B146245
CAS No.: 6266-23-5
M. Wt: 173.60 g/mol
InChI Key: FPMXPTIRDWHULR-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)pyridinium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents . This compound is known for its role as a catalyst in various organic synthesis reactions and has applications in multiple scientific fields.

Preparation Methods

1-(Carboxymethyl)pyridinium chloride is typically synthesized through the reaction of pyridine with formic acid. The reaction conditions can be adjusted based on the desired yield and purity of the product. Generally, the reaction is carried out at an appropriate temperature until completion, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Carboxymethyl)pyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Carboxymethyl)pyridinium chloride is characterized by the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents. The compound acts primarily as an acid catalyst, promoting reactions such as esterification and nucleophilic substitution. Its mechanism involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation and alterations in gene expression .

Organic Synthesis

CMPyCl is widely used as a catalyst in organic synthesis. It facilitates various chemical reactions, including:

  • Esterification : CMPyCl promotes the formation of esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution : It enhances the rate of nucleophilic attacks on electrophiles, making it useful in synthesizing complex organic molecules .

Medicinal Chemistry

Research into CMPyCl's therapeutic potential is ongoing. Its role in drug synthesis is particularly noteworthy:

  • Antimicrobial Properties : CMPyCl exhibits significant antimicrobial activity, making it a candidate for developing disinfectants and biocides .
  • Drug Development : The compound's ability to facilitate chemical reactions can be harnessed in the synthesis of pharmaceutical intermediates .

Biochemical Applications

CMPyCl has been investigated for its biochemical properties:

  • Cellulose Dissolution : Studies suggest that CMPyCl can dissolve cellulose at concentrations up to 11 wt%, which has implications for biomass processing and biofuel production.
  • Catalysis in Biomass Conversion : It has been used to catalyze the conversion of chitin-derived compounds into valuable chemicals, demonstrating its utility in green chemistry applications .

Case Studies

StudyFocusFindings
Research on Pyridinium YlidesInvestigated cycloaddition reactions involving CMPyClDemonstrated effective yields under mild conditions, highlighting its role as a catalyst in synthetic pathways .
Antimicrobial TestingEvaluated CMPyCl's efficacy against various pathogensConfirmed significant antimicrobial activity, supporting its use in disinfectant formulations .
Biomass ValorizationExplored conversion of N-acetyl-D-glucosamine using CMPyClAchieved a yield of 67.37% for valuable products, showcasing its potential in sustainable chemical processes .

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)pyridinium chloride involves its role as an acid catalyst. It facilitates chemical reactions by providing a proton source, which enhances the reactivity of nucleophiles and electrophiles. This catalytic activity is crucial in promoting various organic reactions, leading to the formation of desired products .

Comparison with Similar Compounds

1-(Carboxymethyl)pyridinium chloride can be compared with other similar compounds, such as trimethylammonium chloride and other pyridinium salts. While these compounds share some common properties, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Biological Activity

1-(Carboxymethyl)pyridinium chloride is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial properties and applications in biochemistry. This article explores the biological activity of this compound, supported by relevant studies, data tables, and findings.

Overview of this compound

This compound is a pyridinium-based ionic liquid that exhibits unique chemical properties conducive to biological applications. Its structure consists of a pyridine ring substituted with a carboxymethyl group, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness has been evaluated against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activity.

Antibacterial Activity

A study reported that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods. Table 1 summarizes the antibacterial activity against selected microorganisms:

MicroorganismMIC (mg/mL)
Streptococcus pneumoniae0.5
Escherichia coli1.0
Bacillus subtilis0.25
Pseudomonas aeruginosa2.0

This table indicates that the compound is particularly effective against Streptococcus pneumoniae and Bacillus subtilis, suggesting its potential use in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Testing against various fungal strains revealed effective inhibition, as detailed in Table 2:

Fungal StrainMIC (mg/mL)
Candida albicans0.75
Aspergillus fumigatus1.5
Geotrichum candidum2.0

These results indicate that this compound can effectively inhibit the growth of common fungal pathogens, further supporting its potential therapeutic applications .

The antimicrobial efficacy of this compound is attributed to its cationic nature, which allows it to interact with microbial cell membranes. The positively charged pyridinium ion disrupts the integrity of bacterial membranes, leading to cell lysis and death. This mechanism is similar to other cationic antimicrobial agents, which have been extensively studied for their ability to penetrate microbial membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in different contexts:

  • Chitin Valorization : Research demonstrated that this ionic liquid could be used effectively in the valorization of chitin-derived N-acetyl-D-glucosamine, showcasing its utility in biorefinery processes while also exhibiting antimicrobial properties .
  • Peptide Labeling : Another study explored the use of this compound for labeling peptides, enhancing detection methods in mass spectrometry. The incorporation of the pyridinium moiety improved the sensitivity and specificity of peptide detection .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(Carboxymethyl)pyridinium chloride?

To confirm the structure and purity of this compound, employ a combination of 1H/13C NMR spectroscopy (to identify proton and carbon environments), FT-IR spectroscopy (to detect functional groups like carboxylate and pyridinium rings), and elemental analysis (to verify C, H, N, and Cl content). For crystallographic confirmation, X-ray diffraction is recommended, as demonstrated in studies of structurally similar pyridinium salts . Additionally, mass spectrometry (ESI-MS) can validate the molecular ion peak (m/z 187.63) .

Q. How should researchers handle the hygroscopic nature of this compound during storage?

Due to its hygroscopic properties (evident from its crystalline form ), store the compound in airtight containers with desiccants (e.g., silica gel) at 4°C to minimize moisture absorption. Periodically assess stability via NMR spectroscopy or Karl Fischer titration to quantify water content. Pre-dry solvents (e.g., DMSO, DMF) before use in reactions involving this compound.

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves quaternization of pyridine with chloroacetic acid under basic conditions (e.g., NaOH) to form the carboxymethyl group. Optimize reaction parameters:

  • Maintain pH 8–9 to prevent hydrolysis of the chloroacetic acid.
  • Use reflux conditions (70–80°C) for 6–12 hours.
  • Monitor progress via thin-layer chromatography (TLC) with a mobile phase like ethyl acetate/methanol (3:1).
    Purify the product via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from variations in purity , crystalline form , or measurement techniques . To address this:

  • Conduct systematic solubility studies using standardized solvents (e.g., water, methanol, DMSO) under controlled temperatures.
  • Quantify solubility via UV-Vis spectroscopy (λmax ~260 nm for pyridinium derivatives) or HPLC with a calibrated standard curve.
  • Compare results against literature values, explicitly stating purity thresholds (e.g., ≥95% by elemental analysis) .

Q. What experimental strategies can elucidate the compound’s interaction with biomolecules like DNA?

To study interactions with DNA, adopt methodologies from analogous pyridinium derivatives :

  • UV-Vis titration : Monitor absorbance changes at 260 nm (DNA backbone) upon incremental addition of the compound.
  • Fluorescence quenching : Use ethidium bromide as a probe to assess intercalation or groove binding.
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Gel electrophoresis : Evaluate DNA cleavage or stabilization effects.
    Ensure buffer conditions (pH, ionic strength) mimic physiological environments.

Q. How to design a kinetic study for assessing the compound’s stability under varying pH conditions?

  • Prepare buffer solutions (pH 2–12) using HCl/NaOH or citrate/phosphate buffers.
  • Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hours).
  • Quantify degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA).
  • Apply kinetic models (e.g., first-order decay) to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation.
    Include controls (e.g., inert atmosphere) to isolate pH-specific effects .

Q. What crystallographic techniques are suitable for analyzing its solid-state structure?

For detailed structural insights:

  • Grow single crystals via slow evaporation from ethanol/water.
  • Perform X-ray crystallography to determine unit cell parameters, bond lengths, and intermolecular interactions (e.g., hydrogen bonding with chloride ions).
  • Compare results with computational models (DFT calculations) to validate electronic properties.
    Reference crystallographic protocols from studies on similar pyridinium salts .

Q. Methodological Considerations

Q. How to document experimental procedures for reproducibility in publications?

Follow structured guidelines for academic writing :

  • Materials : Specify reagent grades (e.g., ≥99% purity), suppliers, and preparation methods.
  • Synthesis : Detail molar ratios, reaction times, and purification steps.
  • Characterization : Tabulate NMR shifts, IR peaks, and elemental analysis results (e.g., C: 44.8%, H: 5.3%, N: 15.0%, Cl: 18.9% ).
  • Data analysis : Include statistical methods (e.g., error margins for kinetic studies).

Q. How to address systematic errors in spectral data interpretation?

  • For NMR: Account for solvent peaks (e.g., DMSO-d6 at 2.50 ppm) and impurity signals (e.g., residual water).
  • For FT-IR: Baseline-correct spectra and compare with reference libraries.
  • Validate results using secondary techniques (e.g., cross-check NMR with mass spectrometry) .

Properties

CAS No.

6266-23-5

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetate;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H

InChI Key

FPMXPTIRDWHULR-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(=O)O.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)[O-].Cl

Key on ui other cas no.

6266-23-5

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridine (4.0 g) in ethyl acetate (10 mL) was added chloroacetic acid (4.7 g) at room temperature, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, the precipitated solid was collected by filtration, and dried under reduced pressure to give 1-carboxymethyl pyridinium chloride (5.7 g). To a solution of the obtained compound (5.7 g) in toluene (300 mL) were added acrylonitrile (8.7 g), manganese dioxide (16.4 g) and triethylamine (4.0 g), and the mixture was stirred at 100° C. for 5 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (2.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-carboxymethyl pyridinium chloride

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
1-(Carboxymethyl)pyridinium chloride

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